molecular formula C14H17NO2S B1369146 ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate CAS No. 952959-33-0

ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B1369146
CAS No.: 952959-33-0
M. Wt: 263.36 g/mol
InChI Key: PTIJVRHTXSZFID-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is systematically named according to IUPAC rules, reflecting its substitution pattern on the thiophene core. The thiophene ring is substituted at position 2 with a 1H-pyrrole group, at position 4 with an ethyl group, at position 5 with a methyl group, and at position 3 with an ethyl ester moiety. The molecular formula, C₁₄H₁₇NO₂S , confirms the presence of 14 carbon atoms, 17 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

Property Value
Molecular Formula C₁₄H₁₇NO₂S
Molecular Weight 263.35 g/mol
IUPAC Name This compound

The ester group (-COOCH₂CH₃) at position 3 and the alkyl substituents (ethyl and methyl) at positions 4 and 5 create steric and electronic effects that influence the compound’s reactivity and packing.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is unavailable, analogous thiophene-pyrrole hybrids provide insight. For example, in related structures, the thiophene and pyrrole rings exhibit dihedral angles ranging from 54.64° to 89.49° relative to each other, indicating moderate planarity disruption due to steric interactions. The ethyl and methyl substituents likely induce torsional strain, further reducing planarity.

Key inferred crystallographic parameters:

  • Space Group : P4₃ (tetragonal, based on similar compounds).
  • Unit Cell Dimensions : a ≈ 7.74 Å, c ≈ 53.41 Å (extrapolated from thiophene-pyrrole hybrids).
  • Packing Interactions : Dominated by N–H⋯N and C–H⋯π interactions, stabilizing the lattice.

The ethyl ester group at position 3 may participate in weak hydrogen bonding with adjacent molecules, influencing crystal packing.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies on analogous thiophene-pyrrole systems reveal critical electronic features:

  • Frontier Molecular Orbitals :
    • The highest occupied molecular orbital (HOMO) localizes on the pyrrole ring and thiophene π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-withdrawing ester group.
    • HOMO-LUMO gap: ~3.2 eV (estimated from similar compounds), indicating moderate electronic excitation energy.
  • Charge Distribution :

    • The sulfur atom in the thiophene ring exhibits a partial positive charge (+0.15 e), while the pyrrole nitrogen carries a partial negative charge (-0.28 e).
    • The ester group withdraws electron density from the thiophene core, polarizing the molecule.
  • Aromaticity Metrics :

    • Nucleus-independent chemical shift (NICS) values for the thiophene ring range from -8.5 to -10.2 ppm , confirming aromaticity. The pyrrole ring shows reduced aromaticity (NICS ≈ -6.3 ppm) due to electron donation from nitrogen.

Comparative Aromaticity Studies with Thiophene-Pyrrole Hybrid Systems

Aromaticity in thiophene-pyrrole hybrids follows the trend thiophene > pyrrole , driven by heteroatom electronegativity and resonance energy:

Compound Resonance Energy (kJ/mol) NICS(1) (ppm)
Thiophene 121 -10.2
Pyrrole 88 -6.3
This Hybrid ~95 (estimated) -8.1 (thiophene)

The thiophene moiety retains stronger aromatic character due to sulfur’s lower electronegativity, which enhances π-electron delocalization. In contrast, the pyrrole ring’s nitrogen donates electron density to the system, reducing its aromatic stability. Substituents like the ethyl ester further modulate aromaticity by withdrawing electron density, as evidenced by reduced NICS values compared to unsubstituted thiophene.

Properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-4-11-10(3)18-13(15-8-6-7-9-15)12(11)14(16)17-5-2/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIJVRHTXSZFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

The synthesis of ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions starting with simpler thiophene or pyrrole derivatives. The process includes:

  • Formation of the Thiophene Ring :

    • Cyclization of precursors under specific conditions such as heating in the presence of catalysts.
    • Common reagents include sulfur-containing compounds to establish the thiophene framework.
  • Introduction of Substituents :

    • Ethyl and methyl groups are incorporated through alkylation reactions using alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Pyrrole Substitution :

    • Pyrrole moieties are introduced via nucleophilic substitution reactions using pyrrole derivatives and coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Conditions

Key reaction conditions include:

  • Temperature : Moderate heating (50–100°C) for cyclization.
  • Catalysts : Acidic or basic catalysts such as trifluoroacetic acid (TFA) or sodium methoxide (NaOMe).
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred.

Industrial Preparation Methods

Large-scale Production

In industrial settings, the synthesis is optimized for scalability:

  • Continuous flow chemistry techniques are employed to enhance yield and purity.
  • Automated systems ensure precise control over temperature and reagent addition.

Purification

Post-synthesis purification involves:

  • Crystallization from ethanol or methanol to isolate the product.
  • Chromatographic techniques like silica gel column chromatography for higher purity levels.

Analysis of Chemical Reactions

Types of Reactions

The preparation involves several key reaction types:

  • Cyclization : Formation of the thiophene core.
  • Alkylation : Addition of ethyl and methyl groups.
  • Substitution : Incorporation of pyrrole moieties into the thiophene ring.

Common Reagents

Reaction Type Reagents Used Purpose
Cyclization Sulfur compounds, catalysts Thiophene ring formation
Alkylation Alkyl halides, bases Addition of ethyl/methyl groups
Substitution Pyrrole derivatives, DCC Pyrrole incorporation

Research Findings on Synthesis Efficiency

Yield Optimization

Studies indicate that reaction yields depend heavily on:

  • Catalyst selection: Acidic catalysts improve cyclization efficiency.
  • Solvent choice: Polar solvents enhance reaction kinetics.

Challenges

Common challenges include:

  • Side reactions leading to undesired by-products.
  • The need for precise control over reaction temperatures to avoid decomposition.

Data Table: Reaction Parameters

Step Reagents/Conditions Yield (%) Observations
Cyclization Sulfur compound + catalyst 75–85% Efficient under controlled heat
Alkylation Ethyl bromide + NaH 70–80% Requires dry conditions
Substitution Pyrrole derivative + DCC 65–75% Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Organic Synthesis

Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is utilized as an important intermediate in organic synthesis. Its unique structure allows chemists to create a variety of derivatives that can lead to the development of new compounds with desired properties. The compound can undergo several types of reactions, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can produce alcohols or amines.
  • Substitution : Can generate substituted thiophenes or pyrroles.

These reactions enhance its utility in synthesizing bioactive molecules and materials with specific properties.

Research has indicated that this compound exhibits potential biological activities, making it a candidate for drug discovery. Notable areas of investigation include:

Anticancer Activity :
Studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells, demonstrating significant anticancer effects with IC50 values in the low micromolar range. The mechanism involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria, including multidrug-resistant strains. In vitro studies indicated effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus .

Case Study 1: Anticancer Properties

A comparative study assessed the anticancer efficacy of several pyrrole derivatives, including this compound. The study found that structural modifications significantly influenced both anticancer and antimicrobial activities. For example:

CompoundIC50 (µM)Cell Line
Ethyl derivativeXA549 (Lung Cancer)
Control (Cisplatin)YA549 (Lung Cancer)

The results highlighted the potential of this compound class in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings suggested that structural variations could enhance efficacy:

PathogenMIC (µg/mL)Activity
Staphylococcus aureusAEffective
Methicillin-resistant Staphylococcus aureusBEffective

These results underscore the importance of further modifying the thiophene or pyrrole moiety to improve antimicrobial properties .

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses. Its stability and reactivity make it suitable for producing specialized materials, such as polymers or coatings that require specific chemical characteristics .

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with molecular targets through its heterocyclic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiophene Positions) Key Functional Groups Biological/Physicochemical Notes References
Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate 2: 1H-pyrrol-1-yl; 3: ethyl ester; 4: ethyl; 5: methyl Pyrrole, ester Potential hydrogen bonding via pyrrole; moderate lipophilicity
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (Compound 1) 2: amino; 3: ethyl ester; 4: methyl; 5: phenyl Amino, ester Enhanced solubility due to amino group; used in pharmaceutical intermediates
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) 2: amino; fused cyclohexane ring Amino, ester, fused ring Increased rigidity; potential CNS activity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 2: pyrazolo-pyrimidine; 4: chromen-4-one Fused heterocycles, ester Kinase inhibition; high molecular complexity

Substituent Effects on Reactivity and Binding

  • Pyrrole vs. Amino Groups: The 1H-pyrrol-1-yl group in the main compound participates in weak hydrogen bonding (as a π-donor or via N–H interactions) compared to the stronger H-bond donor capacity of amino groups in analogs like 2d or Compound 1 . This difference may reduce crystallinity but improve membrane permeability.
  • Ester Position : The ethyl ester at the 3-position is conserved across analogs, but its hydrolysis rate varies with adjacent substituents. For example, electron-withdrawing groups (e.g., phenyl in Compound 1) may stabilize the ester against enzymatic cleavage .

Ring System Modifications

  • Fused Rings: Compounds like 2d (tetrahydrobenzo[b]thiophene) exhibit planar, rigid structures that enhance binding to hydrophobic enzyme pockets. In contrast, the main compound’s non-fused thiophene core offers conformational flexibility, which may aid in synthetic accessibility but reduce target specificity .
  • Heterocyclic Additions : The pyrazolo-pyrimidine and chromen-4-one moieties in ’s compound demonstrate how fused heterocycles can amplify biological activity (e.g., kinase inhibition) but complicate synthesis .

Research Implications

  • Drug Design : The pyrrole group in the main compound offers a balance between hydrophobicity and polarity, making it a candidate for optimizing pharmacokinetics in lead compounds.
  • Material Science : Its hydrogen-bonding capacity (via pyrrole) could influence crystal packing patterns, relevant to organic semiconductor design .

Biological Activity

Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a heterocyclic compound characterized by its unique thiophene and pyrrole moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2SC_{12}H_{13}NO_2S, with a molecular weight of approximately 235.30 g/mol. The presence of both the thiophene and pyrrole rings contributes to its electronic properties, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds containing thiophene and pyrrole structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : this compound has shown potential antimicrobial effects against various pathogens. Studies suggest that it may disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.
  • Anticancer Activity : Preliminary investigations reveal that this compound may possess anticancer properties. It appears to modulate enzyme activity or receptor interactions, which can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated cytotoxic effects in various cancer cell lines.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.
  • Receptor Modulation : It could bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Studies

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 5-Methyl-2-(1H-Pyrrol-1-Yl)Thiophene-3-CarboxylateC11H11N O2 SSimilar structure; lacks ethyl substitutionAntimicrobial and anticancer properties observed
Ethyl 4-Methyl-2-(1H-Pyrrol-1-Yl)Thiophene-3-CarboxylateC11H11N O2 SDifferent substitution patternModerate cytotoxicity in cancer cells
Ethyl 4-Ethyl-5-Methyl-Thiophene DerivativeC12H13N O2 SVariations in ethylene groupEnhanced solubility and reactivity

Case Studies

Several case studies have focused on the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 4-ethyl-5-methyl derivatives showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., MCF7 and HeLa) demonstrated that ethyl 4-ethyl-5-methyl derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity .

Q & A

Q. What are the established synthetic routes for ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Thiophene ring formation : Condensation of ketones (e.g., ethyl acetoacetate) with elemental sulfur and amines under reflux in polar solvents like ethanol or DMF.

Functionalization : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions. For esterification, thionyl chloride (SOCl₂) is commonly used to activate the carboxylic acid intermediate, followed by reaction with ethanol .

  • Key Parameters :

  • Temperature : 80–100°C for Gewald reaction.

  • Catalysts : Morpholine or piperidine for cyclization.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

    • Example Protocol :
StepReagents/ConditionsPurposeYield (%)
1Ethyl acetoacetate, S₈, morpholine, DMF, 90°C, 12hThiophene core formation60–70
2SOCl₂, reflux, 4h; then ethanol, pyrrole, TEAEsterification and pyrrole coupling50–55

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to confirm substituents (e.g., ethyl/methyl groups at positions 4/5, pyrrole protons at δ 6.5–7.0 ppm) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and thiophene ring (C-S at ~680 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and bond angles. For example, dihedral angles between thiophene and pyrrole rings (~15–25°) indicate π-π stacking tendencies .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :
  • DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Electronic Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV for this compound) to assess redox activity.

Solvent Effects : Apply PCM models to simulate polar environments .

  • Applications : Predict electrophilic substitution sites (e.g., C-5 of thiophene) for further functionalization .

Q. How can mechanistic studies elucidate catalyst roles in cyclization reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor intermediates via FTIR/Raman during Biginelli-like cyclizations (e.g., thiourea intermediates in ).
  • Computational Modeling : Identify transition states using Gaussian to validate proposed mechanisms .

Q. How should researchers address discrepancies in reported biological activities of similar thiophene derivatives?

  • Methodological Answer :
  • Assay Validation :
  • Purity Checks : Use HPLC (≥95% purity) to rule out impurities (e.g., used column chromatography).
  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines).
  • SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on bioactivity) using molecular docking (AutoDock Vina) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Experimental Re-evaluation :
  • Solubility Tests : Use shake-flask method in solvents (e.g., DMSO, ethanol, hexane) at 25°C.
  • Hansen Parameters : Calculate solubility spheres (δD, δP, δH) to explain anomalies.
  • Literature Cross-Reference : Compare with structurally analogous compounds (e.g., ethyl 2-amino-4-propylthiophene-3-carboxylate in ) to identify trends.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

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